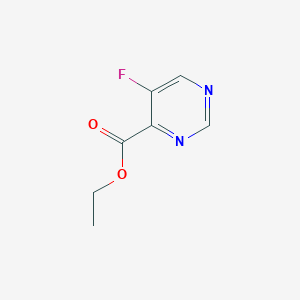![molecular formula C17H32S2Sn B13982018 Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane CAS No. 474706-72-4](/img/structure/B13982018.png)
Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane is an organotin compound that features a thiophene ring substituted with a tributylstannyl group and a methylsulfanyl group. This compound is of interest due to its applications in organic synthesis, particularly in Stille coupling reactions, which are used to form carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane can be synthesized through the reaction of 5-(methylsulfanyl)thiophene with tributyltin chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran (THF) until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane primarily undergoes substitution reactions, particularly in Stille coupling reactions. These reactions involve the coupling of the stannane with an organic halide in the presence of a palladium catalyst to form a new carbon-carbon bond .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), organic halides (e.g., aryl iodides, bromides)
Major Products
The major products of these reactions are typically biaryl compounds or other coupled products, depending on the nature of the organic halide used in the reaction .
Wissenschaftliche Forschungsanwendungen
Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane is used extensively in scientific research for the synthesis of complex organic molecules. Its applications include:
Chemistry: Used in the synthesis of polymers and other organic materials through Stille coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and electronic components.
Wirkmechanismus
The mechanism of action for Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane in Stille coupling reactions involves the formation of a palladium complex with the stannane. This complex then undergoes transmetalation with the organic halide, followed by reductive elimination to form the coupled product. The palladium catalyst is regenerated in the process, allowing the reaction to proceed catalytically .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyl(thiophen-2-yl)stannane: Similar structure but lacks the methylsulfanyl group.
Tributyl(4,5-dihydrofuran-2-yl)stannane: Contains a furan ring instead of a thiophene ring.
Tributyl[4-(2-butyl-octyl)-thiophen-2-yl]stannane: Features a different alkyl substitution on the thiophene ring.
Uniqueness
Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane is unique due to the presence of the methylsulfanyl group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in specific synthetic applications where such modifications are desired .
Eigenschaften
CAS-Nummer |
474706-72-4 |
|---|---|
Molekularformel |
C17H32S2Sn |
Molekulargewicht |
419.3 g/mol |
IUPAC-Name |
tributyl-(5-methylsulfanylthiophen-2-yl)stannane |
InChI |
InChI=1S/C5H5S2.3C4H9.Sn/c1-6-5-3-2-4-7-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
QYQWUEOSJCCSFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B13981935.png)
![[4-(Dimethylamino)pyridin-3-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone](/img/structure/B13981937.png)
![ethyl 4-(3-amino-4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13981939.png)
![2-diazonio-5-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]sulfonylnaphthalen-1-olate](/img/structure/B13981940.png)
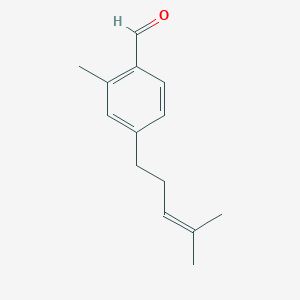
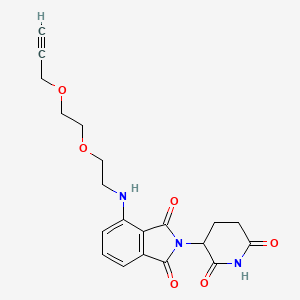
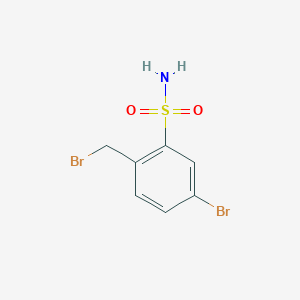

![tert-Butyl 7-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13981968.png)
![(S)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13981989.png)
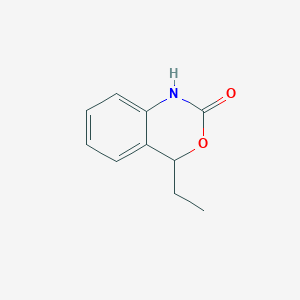
![1-(Benzo[b]thiophen-5-yl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13982001.png)
